molecular formula C11H17N3O2 B1380283 4-[(3-Methoxycyclohexyl)oxy]pyrimidin-2-amine CAS No. 1517647-28-7

4-[(3-Methoxycyclohexyl)oxy]pyrimidin-2-amine

Cat. No. B1380283
CAS RN: 1517647-28-7
M. Wt: 223.27 g/mol
InChI Key: UCUBNYFFAAJULV-UHFFFAOYSA-N
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Description

4-[(3-Methoxycyclohexyl)oxy]pyrimidin-2-amine, also known as MCHP, is a chemical compound that belongs to the pyrimidine family. It has a molecular weight of 223.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N3O2/c1-15-8-3-2-4-9(7-8)16-10-5-6-13-11(12)14-10/h5-6,8-9H,2-4,7H2,1H3,(H2,12,13,14) . This compound contains a total of 34 bonds, including 17 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 ether (aliphatic), 1 ether (aromatic), and 1 Pyrimidine .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature .

Scientific Research Applications

Chemical Synthesis and Reactivity

4-[(3-Methoxycyclohexyl)oxy]pyrimidin-2-amine serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its utility in the construction of nitrogen heterocycles. Its reactivity has been explored in the formation of Schiff bases and subsequent reactions with bifunctional nucleophiles, leading to the synthesis of diverse compounds with potential biological activities. This chemical versatility underscores its significance in synthetic chemistry and drug development efforts (Farouk, Ibrahim, & El-Gohary, 2021).

Antifungal Applications

Derivatives of this compound have been investigated for their antifungal properties, with specific compounds showing effectiveness against types of fungi such as Aspergillus terreus and Aspergillus niger. This suggests its potential application in the development of new antifungal agents, highlighting the compound's significance in addressing fungal resistance issues (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Insecticidal and Antibacterial Potential

Synthetic efforts have also focused on linking pyrimidine derivatives with other heterocycles, such as pyrazoles, to evaluate their insecticidal and antibacterial activities. These studies indicate the compound's utility in developing new chemical entities for pest and microbial control, contributing to agricultural and public health sectors (Deohate & Palaspagar, 2020).

Material Science and Corrosion Inhibition

Beyond biological applications, pyrimidine derivatives have found use in materials science, particularly in corrosion inhibition for metals. Research has demonstrated the efficacy of specific derivatives in protecting mild steel against corrosion in acidic environments, offering insights into their potential as eco-friendly corrosion inhibitors (Yadav, Kumar, Sinha, Bahadur, & Ebenso, 2015).

Anticancer Research

Further, novel pyrido[3,4-d]pyrimidine derivatives synthesized from similar compounds have shown selective cytotoxicity against certain cancer cell lines. This indicates the role of this compound derivatives in the development of targeted anticancer therapies, adding another dimension to its research applications (Wei & Malhotra, 2012).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

A study suggests that 4-[(3-Methoxycyclohexyl)oxy]pyrimidin-2-amine and its analogs form colloidal aggregates that do not bind specifically to AcrA, a protein involved in antimicrobial resistance. Therefore, these substances are not suited for further development . This emphasizes the importance of implementing additional control experiments to identify aggregators among bioactive compounds .

properties

IUPAC Name

4-(3-methoxycyclohexyl)oxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-15-8-3-2-4-9(7-8)16-10-5-6-13-11(12)14-10/h5-6,8-9H,2-4,7H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUBNYFFAAJULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)OC2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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